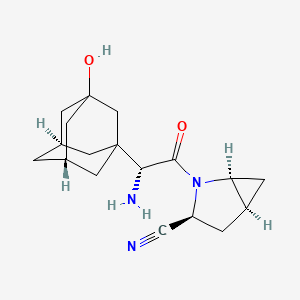

(2'R,2S,cis)-Saxagliptin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2’R,2S,cis)-Saxagliptin is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. It helps to regulate blood sugar levels by increasing the levels of incretin hormones, which in turn increase insulin release and decrease glucagon levels in the bloodstream. This compound is known for its high specificity and potency in inhibiting dipeptidyl peptidase-4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2’R,2S,cis)-Saxagliptin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the β-amino amide intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of (2’R,2S,cis)-Saxagliptin follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: (2’R,2S,cis)-Saxagliptin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs with potentially improved efficacy or reduced side effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Applications De Recherche Scientifique

Type 2 Diabetes Management

Saxagliptin is primarily indicated for the treatment of T2DM, either as monotherapy or in combination with other antidiabetic medications like metformin or sulfonylureas. Clinical trials have consistently shown that saxagliptin significantly reduces glycated hemoglobin (HbA1c) levels compared to placebo.

- Efficacy Studies : A randomized controlled trial involving 743 patients showed that saxagliptin added to metformin resulted in significant reductions in HbA1c levels (-0.59% to -0.69%) compared to placebo (+0.13%) .

Cardiovascular Safety

The SAVOR-TIMI 53 trial evaluated saxagliptin's cardiovascular safety profile among patients with T2DM at high risk for cardiovascular events. The study found that saxagliptin did not increase the rate of major cardiovascular events compared to placebo, although there was a noted increase in hospitalization for heart failure .

Renal Outcomes

Research has indicated potential renal benefits associated with saxagliptin treatment. In the SAVOR-TIMI 53 trial, saxagliptin was associated with improvements in renal function markers over time, particularly among patients with existing renal impairment .

Case Study 1: Efficacy in Combination Therapy

A study involving patients inadequately controlled on metformin and sulfonylurea demonstrated that adding saxagliptin led to a significant reduction in HbA1c levels (-0.66%) compared to placebo . The safety profile was comparable, with reported rates of hypoglycemia being low (10.1% vs. 6.3% for placebo).

Case Study 2: Endothelial Function Improvement

In another clinical trial, saxagliptin was shown to improve endothelial function significantly in T2DM patients, with flow-mediated dilation (FMD) increasing from 3.1% to 4.2% following treatment . This suggests additional cardiovascular benefits beyond glycemic control.

Pharmacokinetics and Drug Interactions

Saxagliptin exhibits a favorable pharmacokinetic profile, with a half-life allowing for once-daily dosing. Studies have indicated minimal drug interactions; however, co-administration with strong CYP3A4 inhibitors can increase saxagliptin exposure significantly .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Type 2 Diabetes | Significant reduction in HbA1c when used alone or with other medications |

| Cardiovascular Safety | No increase in major cardiovascular events; increased hospitalization for heart failure noted |

| Renal Outcomes | Potential improvements in renal function markers |

| Endothelial Function | Improvement in endothelial function observed |

| Pharmacokinetics | Favorable pharmacokinetic profile; minimal drug interactions |

Mécanisme D'action

The mechanism of action of (2’R,2S,cis)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, (2’R,2S,cis)-Saxagliptin increases the levels of active incretin hormones, which enhance insulin secretion and suppress glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus.

Comparaison Avec Des Composés Similaires

- Sitagliptin

- Vildagliptin

- Linagliptin

Each of these compounds has its own unique properties and clinical applications, making them valuable options in the management of type 2 diabetes mellitus.

Propriétés

IUPAC Name |

(1S,3S,5S)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15+,17?,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-YINBEDCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.